molecular formula C24H28O3 B1667278 Bioethanomethrin CAS No. 22431-62-5

Bioethanomethrin

Cat. No. B1667278
CAS RN: 22431-62-5
M. Wt: 364.5 g/mol
InChI Key: MGRRXBWTLBJEMS-YADHBBJMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bioethanomethrin is a biochemical.

Scientific Research Applications

Toxicity and Persistence in Grasshopper Control

Bioethanomethrin, a synthetic pyrethroid insecticide, has been studied for its effectiveness in controlling grasshoppers. Research shows that Bioethanomethrin is significantly more toxic than dimethoate when sprayed on nymphs of Melanoplus sanguinipes. However, its residual effect on grasshoppers that feed on treated foliage is relatively minor. In small field experiments, Bioethanomethrin was effective for only 2 days, compared to 8 days for dimethoate treatments (Burrage, McKinlay, & Ford, 1976).

Microanalytical Determination Method

A microanalytical method has been developed for determining Bioethanomethrin, which involves saponification followed by ester formation using trichloroacetyl chloride. This method is sensitive to nanogram levels, utilizing gas chromatography with an electron capture detector (George & McDonough, 1975).

Photostability of Pyrethroids

Bioethanomethrin is part of a group of synthetic esters known as pyrethroids, which have been enhanced for greater stability in light compared to earlier pyrethroids, while maintaining low mammalian toxicity and high activity against insects (Elliott et al., 1973).

properties

CAS RN

22431-62-5

Product Name

Bioethanomethrin

Molecular Formula

C24H28O3

Molecular Weight

364.5 g/mol

IUPAC Name

(5-benzylfuran-3-yl)methyl (1R,3R)-3-(cyclopentylidenemethyl)-2,2-dimethylcyclopropane-1-carboxylate

InChI

InChI=1S/C24H28O3/c1-24(2)21(14-18-10-6-7-11-18)22(24)23(25)27-16-19-13-20(26-15-19)12-17-8-4-3-5-9-17/h3-5,8-9,13-15,21-22H,6-7,10-12,16H2,1-2H3/t21-,22+/m1/s1

InChI Key

MGRRXBWTLBJEMS-YADHBBJMSA-N

Isomeric SMILES

CC1([C@@H]([C@H]1C(=O)OCC2=COC(=C2)CC3=CC=CC=C3)C=C4CCCC4)C

SMILES

CC1(C(C1C(=O)OCC2=COC(=C2)CC3=CC=CC=C3)C=C4CCCC4)C

Canonical SMILES

CC1(C(C1C(=O)OCC2=COC(=C2)CC3=CC=CC=C3)C=C4CCCC4)C

Appearance

Solid powder

Other CAS RN

22431-62-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ioethanomethrin
ethanochrysanthemate
ethanoresmethrin
ethanoresmethrin, (1R-cis)-isomer
ethanoresmethrin, (1R-trans)-isomer
ethanoresmethrin, (cis)-isomer
ethanoresmethrin, (trans)-isomer
RU 11,679

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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